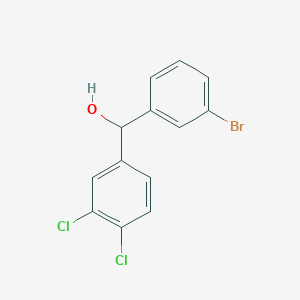

(3-Bromophenyl)(3,4-dichlorophenyl)methanol

Description

(3-Bromophenyl)(3,4-dichlorophenyl)methanol is a halogenated benzyl alcohol derivative featuring a bromine atom at the 3-position of one phenyl ring and chlorine atoms at the 3,4-positions of the second phenyl ring. This compound is synthesized via nucleophilic addition reactions, typically starting from 3,4-dichlorobenzaldehyde and a 3-bromophenyl Grignard reagent, yielding viscous oils with moderate to high purity (72% yield reported) . Key spectral data include ¹H NMR signals at δ 2.31 (d, J = 3.2 Hz, 1H, OH) and 5.74 (d, J = 3.2 Hz, 1H, CH-OH), with aromatic protons resonating between δ 7.16–7.51 . Enantiomeric forms of this compound, such as (S)-31b, are synthesized using chiral catalysts like (−)-MIB, achieving 90% enantiomeric excess (ee) via HPLC resolution .

Properties

IUPAC Name |

(3-bromophenyl)-(3,4-dichlorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBCGROLNAATIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C2=CC(=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3,4-dichlorophenyl)methanol typically involves the Grignard reaction. This method includes the following steps:

Preparation of Grignard Reagent: React 3-bromobenzyl bromide with magnesium in anhydrous ether to form the Grignard reagent, 3-bromophenylmagnesium bromide.

Reaction with Carbonyl Compound: The Grignard reagent is then reacted with 3,4-dichlorobenzaldehyde in an anhydrous environment to yield this compound.

The reaction conditions generally require low temperatures and an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (3-Bromophenyl)(3,4-dichlorophenyl)methanol can undergo oxidation to form the corresponding ketone, (3-Bromophenyl)(3,4-dichlorophenyl)methanone.

Reduction: Reduction of this compound can lead to the formation of the corresponding hydrocarbon, (3-Bromophenyl)(3,4-dichlorophenyl)methane.

Substitution: The bromine and chlorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: (3-Bromophenyl)(3,4-dichlorophenyl)methanone.

Reduction: (3-Bromophenyl)(3,4-dichlorophenyl)methane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromophenyl)(3,4-dichlorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

This compound can be used in biological studies to investigate the effects of halogenated phenyl groups on biological systems. It may serve as a model compound in studies of enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its derivatives might exhibit activity against certain diseases, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which (3-Bromophenyl)(3,4-dichlorophenyl)methanol exerts its effects depends on its interaction with molecular targets. The presence of bromine and chlorine atoms can influence its binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzyl Alcohols

(3-Bromo-4-chlorophenyl)methanol

This analog lacks the second dichlorophenyl ring but shares bromine and chlorine substituents. Its synthesis and applications are less documented, but its structural simplicity may enhance solubility compared to the target compound .

[4-(3,4-Dichlorophenyl)phenyl]methanol

This biphenyl derivative replaces the bromophenyl group with a second dichlorophenyl ring.

[3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol

This heterocyclic derivative incorporates an isoxazole ring, which introduces nitrogen-based polarity and steric hindrance. Such modifications are common in agrochemicals but reduce synthetic yields (e.g., 45% for phosphonic acid analogs like 30a ) compared to the target compound’s 67–72% yields .

Bioactive Compounds with 3,4-Dichlorophenyl Moieties

Diuron and Linuron (Herbicides)

These phenylurea herbicides feature a 3,4-dichlorophenyl group linked to a urea backbone. While structurally distinct from the target compound, they highlight the bioactivity of the 3,4-dichlorophenyl motif in disrupting photosynthetic electron transport . The target compound’s dichlorophenyl group may confer similar environmental persistence but lacks direct herbicidal activity data.

Antimicrobial Halogenated Phenyl Derivatives

Compounds like N-(3,4-dichlorophenyl)-N′-methoxyurea (linuron metabolite) and 3,4-dichloroaniline exhibit antimicrobial properties (MIC values: 7.9–13.0 µg/mL) . The target compound’s bromine substitution could enhance lipophilicity and membrane penetration, though its antimicrobial efficacy remains untested.

Physical State and Stability

The target compound’s viscous oil form contrasts with crystalline analogs like 4-(3-bromobenzyl)-1,2-dichlorobenzene (21d), a white solid.

Enantiomeric Resolution

Chiral resolution of (S)-31b via HPLC (AS-H column, 90% ee) demonstrates utility in asymmetric synthesis, a feature absent in non-chiral analogs like diuron .

Biological Activity

(3-Bromophenyl)(3,4-dichlorophenyl)methanol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a bromophenyl group and a dichlorophenyl group attached to a methanol moiety. The molecular formula is with a molecular weight of approximately 303.06 g/mol.

Synthesis Methods:

- Grignard Reaction: A common method involves the reaction of 3-bromobenzaldehyde with 3,4-dichlorobenzyl alcohol in the presence of a Grignard reagent.

- Reduction Reactions: The compound can also be synthesized through the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The presence of chlorine substituents enhances lipophilicity and electrophilicity, improving penetration into bacterial cells and interaction with microbial targets.

- Minimum Inhibitory Concentration (MIC): Studies have shown that related compounds exhibit MIC values ranging from 2 µg/mL to >64 µg/mL against various strains of bacteria, including Staphylococcus aureus and Enterococcus faecium .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 16 | Antimicrobial against E. faecium |

| 4-Bromophenyl derivatives | 1 | Antimicrobial against S. aureus |

| 3,4-Dichlorophenyl analogs | >64 | Antimicrobial loss of activity |

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against colorectal cancer cell lines such as Caco-2.

- Cell Viability Studies: In vitro studies show that this compound significantly decreases cell viability in Caco-2 cells compared to untreated controls .

| Cell Line | Viability (%) | Treatment |

|---|---|---|

| Caco-2 | 39.8 | This compound |

| A549 | 106.1 | No significant effect |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes crucial for bacterial growth or cancer cell proliferation.

- Cell Membrane Interaction: Its lipophilic nature allows it to disrupt bacterial membranes or interfere with cellular signaling pathways in cancer cells.

Case Studies

- Antimicrobial Efficacy Study: A study investigating the antimicrobial efficacy of chlorinated phenols found that compounds similar to this compound exhibited enhanced activity against multidrug-resistant strains due to their ability to target multiple cellular pathways .

- Anticancer Research: Another study highlighted the potential of halogenated phenols in cancer therapy, demonstrating that derivatives with bromine and chlorine substitutions showed increased cytotoxicity against various cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.